molecular formula C11H10F3N5O B2911462 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2097898-16-1

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2911462
CAS No.: 2097898-16-1
M. Wt: 285.23
InChI Key: ISYRFMWMVVSVDV-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound features a trifluoromethyl group attached to the pyridine ring, which can significantly influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps. One common approach is the Huisgen cycloaddition reaction, also known as the "click" reaction, which forms the triazole ring. This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

  • Reduction: The compound can be reduced to form different derivatives.

  • Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or hydrogen peroxide.

  • Reduction reactions might involve lithium aluminum hydride or sodium borohydride.

  • Substitution reactions can be facilitated by nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted triazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring and trifluoromethyl group make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as an antimicrobial agent. Its ability to disrupt microbial cell walls and inhibit enzyme activity makes it a candidate for developing new antibiotics.

Medicine: The compound's biological activity has also been explored for its potential use in treating various diseases. Its interaction with biological targets can lead to the development of new therapeutic agents.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the inhibition of key biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 2-(2H-1,2,3-triazol-2-yl)ethylamine

  • 6-(trifluoromethyl)nicotinamide

  • N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Uniqueness: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide stands out due to its unique combination of the triazole ring and the trifluoromethyl group. This combination provides enhanced chemical stability and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O/c12-11(13,14)9-2-1-8(7-16-9)10(20)15-5-6-19-17-3-4-18-19/h1-4,7H,5-6H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYRFMWMVVSVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCN2N=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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